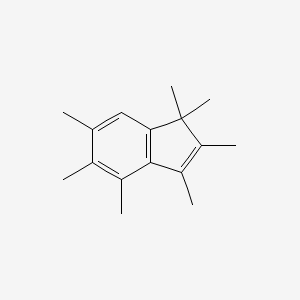
1,1,2,3,4,5,6-Heptamethyl-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,3,4,5,6-Heptamethyl-1H-indene is an organic compound belonging to the indene family. This compound is characterized by its highly methylated structure, which imparts unique chemical and physical properties. The presence of seven methyl groups attached to the indene core makes it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,3,4,5,6-Heptamethyl-1H-indene typically involves the alkylation of indene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indene is treated with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalytic systems and purification techniques, such as distillation and recrystallization, ensures the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions: 1,1,2,3,4,5,6-Heptamethyl-1H-indene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indene ring.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), sulfonic acids, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated indene derivatives.
Substitution: Halogenated or sulfonated indene derivatives.
科学的研究の応用
1,1,2,3,4,5,6-Heptamethyl-1H-indene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1,1,2,3,4,5,6-Heptamethyl-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound’s highly methylated structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its effects at the cellular and molecular levels.
類似化合物との比較
- 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene
- 1,1,2,3,3,4,6-Heptamethyl-2H-indene-5-carbaldehyde
- 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl
Comparison: 1,1,2,3,4,5,6-Heptamethyl-1H-indene stands out due to its higher degree of methylation compared to similar compounds. This increased methylation enhances its stability and alters its reactivity, making it more suitable for specific applications in research and industry. The unique structural features of this compound also contribute to its distinct chemical and physical properties, setting it apart from other indene derivatives.
特性
CAS番号 |
77242-77-4 |
|---|---|
分子式 |
C16H22 |
分子量 |
214.35 g/mol |
IUPAC名 |
1,1,2,3,4,5,6-heptamethylindene |
InChI |
InChI=1S/C16H22/c1-9-8-14-15(11(3)10(9)2)12(4)13(5)16(14,6)7/h8H,1-7H3 |
InChIキー |
KLICHYGANBOWGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C)C)C(=C(C2(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


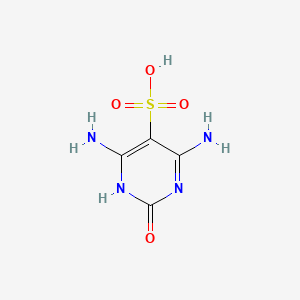
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
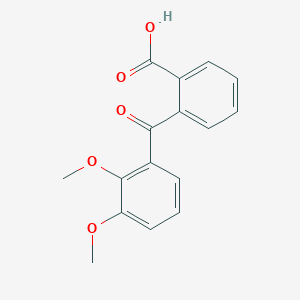
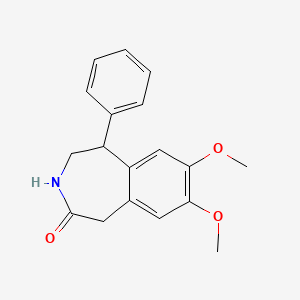
![4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14453367.png)

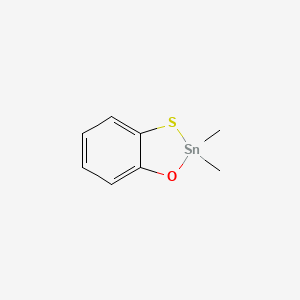
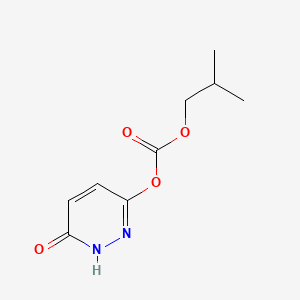
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
![9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B14453408.png)
![Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-](/img/structure/B14453416.png)


